ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate
Overview
Description
Ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(2,5-dimethylphenyl)-5-methyl-3-thiophenecarboxylate is a complex organic compound that features a chromene core, a thiophene ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the chromene derivative, followed by the introduction of the thiophene ring and other substituents. Key reagents include bromine, ethyl esters, and various catalysts. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield. Quality control measures, including chromatography and spectroscopy, are essential to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(2,5-dimethylphenyl)-5-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms like bromine can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific solvents and temperatures to optimize the reaction .
Major Products
The major products formed depend on the type of reaction. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like amines or ethers .
Scientific Research Applications
Ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(2,5-dimethylphenyl)-5-methyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can trigger various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate: Shares the chromene core but lacks the thiophene ring.
Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate: Similar chromene structure with different substituents.
Methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate: Another chromene derivative with chlorine instead of bromine
Uniqueness
What sets ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate apart is its unique combination of a chromene core and a thiophene ring, along with various functional groups.
Properties
IUPAC Name |
ethyl 2-[(6-bromo-2-oxochromene-3-carbonyl)amino]-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22BrNO5S/c1-5-32-26(31)22-21(18-10-13(2)6-7-14(18)3)15(4)34-24(22)28-23(29)19-12-16-11-17(27)8-9-20(16)33-25(19)30/h6-12H,5H2,1-4H3,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIWLBYDGAETHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=C(C=CC(=C2)C)C)C)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22BrNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701106448 | |
Record name | Ethyl 2-[[(6-bromo-2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino]-4-(2,5-dimethylphenyl)-5-methyl-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701106448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438218-21-4 | |
Record name | Ethyl 2-[[(6-bromo-2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino]-4-(2,5-dimethylphenyl)-5-methyl-3-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=438218-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-[[(6-bromo-2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino]-4-(2,5-dimethylphenyl)-5-methyl-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701106448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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